molecular formula C5H14NS+ B1204863 THIOCHOLINE

THIOCHOLINE

Cat. No.: B1204863
M. Wt: 120.24 g/mol
InChI Key: VFUGTBZQGUVGEX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylammonium)Ethyl Thiol is an organic compound with the chemical formula C5H14NS . It is a quaternary ammonium salt containing a thiol group, making it a unique compound with both cationic and thiol functionalities

Scientific Research Applications

2-(Trimethylammonium)Ethyl Thiol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylammonium)Ethyl Thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloroethyltrimethylammonium chloride with sodium hydrosulfide . The reaction proceeds under mild conditions, typically in an aqueous medium, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(Trimethylammonium)Ethyl Thiol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylammonium)Ethyl Thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as substrates.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted thiol derivatives.

Mechanism of Action

The mechanism of action of 2-(Trimethylammonium)Ethyl Thiol involves its interaction with molecular targets through its thiol and quaternary ammonium groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function. The quaternary ammonium group can interact with negatively charged sites on biomolecules, influencing their activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylammonium)Ethyl Thiol is unique due to its combination of a thiol group and a quaternary ammonium group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C5H14NS+

Molecular Weight

120.24 g/mol

IUPAC Name

trimethyl(2-sulfanylethyl)azanium

InChI

InChI=1S/C5H13NS/c1-6(2,3)4-5-7/h4-5H2,1-3H3/p+1

InChI Key

VFUGTBZQGUVGEX-UHFFFAOYSA-O

SMILES

C[N+](C)(C)CCS

Canonical SMILES

C[N+](C)(C)CCS

Synonyms

Thiocholine

Origin of Product

United States

Synthesis routes and methods

Procedure details

reacting the cysteine with the acetylthiocholine to form thiocholine and N-acetylcysteine, each in a concentration of about 0.2 molar to about 3.0 molar and in a molar ratio of thiocholine to N-acetylcysteine of 1:1.2 to 1.2:1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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